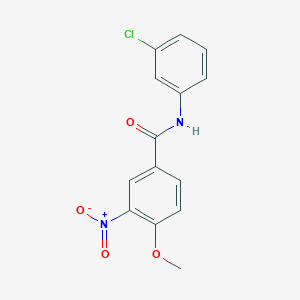

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide

Description

N-(3-Chlorophenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a 3-chlorophenyl group attached to the amide nitrogen and a 4-methoxy-3-nitro-substituted benzoyl moiety. The methoxy group at the para position and the nitro group at the meta position on the benzoyl ring contribute to its unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula |

C14H11ClN2O4 |

|---|---|

Molecular Weight |

306.70 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-6-5-9(7-12(13)17(19)20)14(18)16-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,18) |

InChI Key |

WRLHWNCVQKIPMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-methoxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: The major product formed is the corresponding nitro compound.

Reduction: The major product formed is the corresponding amine compound.

Substitution: The major products formed depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(3-Chlorophenyl)-4-methoxy-3-nitrobenzamide shares structural similarities with other benzamide derivatives. Below is a systematic comparison based on substituent variations, synthetic routes, and functional properties:

Positional Isomerism in Chlorophenyl Substitution

- N-(4-Chlorophenyl)-2-hydroxybenzamide (Compound II) : Differs in the position of the chloro group (attached at the phenyl ring’s para position instead of meta) and lacks the nitro and methoxy groups. This positional isomer exhibits reduced steric hindrance but lower electron-withdrawing effects, impacting binding affinity in receptor-based studies .

- N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide : Contains an additional methyl group at the 4-position of the chlorophenyl ring. The methyl group enhances lipophilicity (logP increases by ~0.5 units) but reduces solubility in polar solvents .

Functional Group Variations

- 4-Chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide : Shares the chloro and nitro substituents but replaces the methoxy group with a second chloro group. This substitution increases molecular weight (328.2 g/mol vs. 306.7 g/mol for the target compound) and alters dipole moments, affecting crystallization behavior .

- 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: Replaces the nitro group with an amino group, significantly altering electronic properties. The amino group introduces hydrogen-bonding capability, enhancing solubility in aqueous media but reducing stability under oxidative conditions .

Extended Aromatic Systems

- 4-Chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide : Features an additional benzamido group on the phenyl ring, creating a branched structure. This modification increases molecular complexity (MW = 413.8 g/mol) and thermal stability (decomposition temperature >250°C) compared to the linear target compound .

- 4-Nitro-N-(3-nitrophenyl)benzamide : Contains dual nitro groups (on both benzoyl and phenyl rings), leading to stronger electron-withdrawing effects. This compound exhibits higher reactivity in nucleophilic substitution reactions but lower metabolic stability in vitro .

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituents (Benzoyl/Phenyl) | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Notable Properties |

|---|---|---|---|---|---|

| This compound | 4-OCH₃, 3-NO₂ / 3-Cl | 306.7 | 3.1 | 0.12 (DMSO) | Moderate bioavailability, UV-active |

| N-(4-Chlorophenyl)-2-hydroxybenzamide | 2-OH / 4-Cl | 247.7 | 2.8 | 0.45 (EtOH) | Fluorescent, pH-sensitive |

| 4-Chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | 4-Cl, 3-NO₂ / 3-Cl, 4-CH₃ | 328.2 | 3.7 | 0.08 (DCM) | High thermal stability |

| 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | 4-OCH₃, 3-NH₂ / 3-Cl, 2-CH₃ | 305.8 | 2.5 | 1.2 (Water) | Enhanced aqueous solubility |

| 4-Nitro-N-(3-nitrophenyl)benzamide | 4-NO₂ / 3-NO₂ | 287.2 | 2.9 | 0.09 (THF) | High reactivity, oxidative instability |

Discussion

The structural nuances of this compound significantly influence its physicochemical and functional behavior. For instance, the methoxy group improves solubility compared to chloro-substituted analogs but reduces electrophilicity. Positional isomerism (e.g., meta vs. para chloro substitution) alters steric interactions, impacting crystallinity and bioactivity . Future research should explore hybrid derivatives combining methoxy and amino groups to balance solubility and stability .

Biological Activity

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antiviral properties. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound features:

- Chlorine Substituent : Enhances interaction with biological targets.

- Methoxy Group : Improves solubility and metabolic stability.

- Nitro Group : Potentially involved in biological activity modulation.

These structural features contribute to the compound's unique chemical properties and biological efficacy.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity.

- Receptor Modulation : It may modulate receptor functions by binding to receptor sites, affecting various biological pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Cytotoxicity Profiles : Related benzamide derivatives have shown IC50 values in the low micromolar range against leukemia and solid tumor cell lines. For example, a derivative exhibited an IC50 value of 5.7–12 μM against enterovirus strains, indicating potential antiviral properties as well.

Antiviral Activity

The compound has also been investigated for its antiviral properties:

- Anti-HBV Activity : Studies suggest that derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide exhibit significant anti-HBV activity, potentially through mechanisms involving the increase of intracellular APOBEC3G levels, which inhibit HBV replication .

Case Study 1: Anticancer Efficacy

A study evaluating various N-benzylacetamide derivatives found that certain analogues displayed enhanced cytotoxicity against leukemia cell lines compared to solid tumors. The mechanism was suggested to involve pathways independent of tubulin polymerization or Src inhibition, highlighting its unique action profile.

Case Study 2: Antiviral Screening

In vitro assays demonstrated that some N-phenylbenzamide derivatives exhibited significant antiviral activity against multiple strains of EV71. Structure-activity relationship (SAR) studies revealed that modifications at specific positions on the benzene ring could enhance antiviral potency while maintaining low cytotoxicity towards host cells.

Data Tables

| Activity Type | Compound | IC50 Value (μM) | Target |

|---|---|---|---|

| Anticancer | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 – 12 | EV71 |

| Antiviral | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Higher than Lamivudine | HBV |

| Cytotoxicity | Various N-benzylacetamide derivatives | Varies (0.96 – 29.3) | Leukemia Cell Lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.